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Chromium;nitric acid;hydrate

Cat. No.: B15134295
M. Wt: 133.024 g/mol
InChI Key: AQEHQQOFCABERC-UHFFFAOYSA-N
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Description

Significance in Advanced Inorganic Chemistry

The significance of chromium(III) nitrate (B79036) hydrate (B1144303) in advanced inorganic chemistry is largely centered on its role as a versatile precursor. It is a fundamental starting material for the synthesis of alkali metal-free catalysts, which are crucial in various industrial and laboratory-scale chemical transformations. wikipedia.orgthermofisher.com The compound's ability to readily provide Cr(III) ions in solution facilitates the preparation of diverse chromium compounds. Furthermore, its application extends to the creation of corrosion inhibitors and its use in textile printing operations. thermofisher.com

One of the key areas of research is its use in the synthesis of nanosized chromium(III) oxide (Cr₂O₃). alkalisci.comresearchgate.net This is often achieved through the thermal decomposition of chromium(III) nitrate nonahydrate. alkalisci.comresearchgate.net The resulting nanoparticles exhibit unique properties and have potential applications in catalysis and materials science. researchgate.netnih.gov Research has shown that the synthesis method, including the use of templates like colloidal silica, can influence the characteristics of the final Cr₂O₃ nanoparticles. researchgate.net

Role in Transition Metal Coordination Chemistry

In the field of transition metal coordination chemistry, chromium(III) nitrate hydrate is a common and indispensable reagent for the synthesis of chromium coordination complexes. wikipedia.orgazonano.comyoutube.com The compound itself, in its hydrated form, is a coordination complex. wikipedia.org The most common hydrate, the nonahydrate, has a complex structure where the chromium center is coordinated to six water molecules, forming the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. The nitrate ions and additional water molecules are present in the crystal lattice. wikipedia.org

This inherent coordination chemistry makes it an ideal starting point for the synthesis of more complex coordination compounds. Researchers utilize chromium(III) nitrate hydrate to introduce chromium centers into various ligand systems, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs). alkalisci.comnih.gov The nitrate anions themselves can also act as ligands, typically coordinating to the metal center in a unidentate or bidentate fashion.

Current Research Frontiers involving Chromium(III) Nitrate Hydrate

The contemporary research landscape sees chromium(III) nitrate hydrate at the forefront of developing advanced materials with tailored properties and functionalities.

Synthesis of Metal-Organic Frameworks (MOFs): A significant area of current research is the use of chromium(III) nitrate nonahydrate as a metal source for the synthesis of robust and highly porous MOFs. alkalisci.comnih.gov One of the most prominent examples is MIL-101, a chromium-based terephthalate (B1205515) MOF known for its exceptionally large pore size and surface area. nih.gov The synthesis of MIL-101 is typically carried out via a hydrothermal reaction involving chromium(III) nitrate nonahydrate and terephthalic acid. nih.gov These MOFs are being investigated for a wide range of applications, including gas storage and separation, and as platforms for catalysis. nih.gov Recent research has also explored the synthesis of novel MOFs, such as Cr-EDTA-MOF, using chromium(III) nitrate nonahydrate and EDTA as an organic ligand, which has shown potential as a catalyst for biodiesel production. acs.org Furthermore, Cr-MOFs synthesized from chromium(III) nitrate nonahydrate and tritopic linkers are being studied for their CO₂ adsorption capabilities. researchgate.net

Catalytic Applications: Chromium(III) nitrate nonahydrate is being explored as an environmentally benign and efficient catalyst in various organic transformations. researchgate.net Research has demonstrated its effectiveness as a catalyst in the one-pot, three-component Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and their thio-analogues under solvent-free conditions. researchgate.net This approach offers advantages such as high yields, short reaction times, and the use of an inexpensive and non-toxic catalyst. researchgate.net Additionally, it serves as a precursor for the preparation of chromium(III)-based Ziegler-Natta catalysts used in ethylene (B1197577) polymerization. alkalisci.com

Nanomaterial Synthesis: The role of chromium(III) nitrate hydrate as a precursor extends to the synthesis of various nanomaterials beyond just chromium(III) oxide. azonano.com The resulting chromium-containing nanoparticles are being investigated for their unique optical, electronic, and magnetic properties, with potential applications in diverse fields. azonano.com For instance, research has focused on the synthesis of chromium oxide nanoparticles and their potential applications, including their interaction with biological systems. nih.govresearchgate.net

Interactive Data Tables

Physical and Chemical Properties of Chromium(III) Nitrate Nonahydrate

PropertyValueReference(s)
Chemical Formula Cr(NO₃)₃·9H₂O sigmaaldrich.com
Molar Mass 400.15 g/mol sigmaaldrich.comnih.gov
Appearance Purple crystals or chunks wikipedia.orgsigmaaldrich.com
Melting Point 60 °C (decomposes) wikipedia.orgsigmaaldrich.comnih.gov
Boiling Point > 100 °C (decomposes) wikipedia.org
Density 1.85 g/cm³ wikipedia.org
Solubility in Water 81 g/100 mL (20 °C) wikipedia.org
pH 2-3 (50 g/L at 20 °C) sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrH3NO4 B15134295 Chromium;nitric acid;hydrate

Properties

Molecular Formula

CrH3NO4

Molecular Weight

133.024 g/mol

IUPAC Name

chromium;nitric acid;hydrate

InChI

InChI=1S/Cr.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2

InChI Key

AQEHQQOFCABERC-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)(O)[O-].O.[Cr]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Chromium Iii Nitrate Hydrate and Its Derivatives

Conventional Synthetic Approaches

The traditional methods for preparing chromium(III) nitrate (B79036) hydrate (B1144303) are foundational and widely employed in laboratory and industrial settings. These approaches can be broadly categorized into dissolution reactions and redox processes.

Dissolution Reactions of Chromium Oxides in Nitric Acid Media

A straightforward and common method for the synthesis of chromium(III) nitrate is the direct reaction of chromium(III) oxide or its hydrated forms with nitric acid. wikipedia.orgcollegedunia.comyoutube.comstackexchange.com The fundamental reaction involves the acid-base neutralization where the basic chromium oxide dissolves in the acidic medium to form the corresponding salt and water.

Reaction: Cr₂O₃ + 6HNO₃ → 2Cr(NO₃)₃ + 3H₂O

This method is advantageous due to the direct conversion of a stable chromium precursor. However, the reactivity of chromium(III) oxide can be low, sometimes necessitating elevated temperatures or prolonged reaction times to ensure complete dissolution. sciencemadness.org The resulting solution, upon concentration and cooling, yields crystalline chromium(III) nitrate hydrate.

Another starting material that can be utilized is chromium(III) hydroxide (B78521). The reaction with nitric acid proceeds readily to form chromium(III) nitrate and water. stackexchange.comtestbook.com

Reaction: Cr(OH)₃ + 3HNO₃ → Cr(NO₃)₃ + 3H₂O

Reduction of Higher Oxidation State Chromium Species in Nitric Acid

An alternative and frequently utilized synthetic strategy involves the reduction of chromium in a higher oxidation state, typically chromium(VI), in the presence of nitric acid. This approach is often economically favorable as chromium(VI) compounds, such as chromium trioxide (CrO₃), can be more readily available. The reduction process requires a suitable reducing agent to convert Cr(VI) to Cr(III).

Organic compounds, such as sugars, can serve as effective reducing agents for chromic anhydride (B1165640) (CrO₃) in a nitric acid medium. google.com A patented method describes a two-step reduction process. Initially, chromic anhydride is treated with a substoichiometric amount of a sugar solution. This is followed by the addition of hydrogen peroxide to reduce the remaining chromic anhydride. google.com This combined approach is reported to minimize organic impurities and control the reaction intensity, thereby reducing the formation of nitrogen oxide gases. google.com Other organic reducing agents like alcohols and aldehydes can also be employed. google.com

2CrO₃ + 6HNO₃ + 3H₂O₂ → 2Cr(NO₃)₃ + 6H₂O + 3O₂

The reaction conditions, such as temperature and the rate of addition of reactants, are crucial to control the exothermicity of the reaction and ensure the complete conversion to chromium(III). google.com Studies have shown that the reduction of Cr(VI) with hydrogen peroxide is acid-catalyzed. nih.gov

Controlled Crystallization and Isolation of Varied Hydrate Forms

Regardless of the synthetic route, the final step in obtaining solid chromium(III) nitrate is controlled crystallization from the aqueous solution. The most common and commercially available form is the nonahydrate, Cr(H₂O)₆₃·3H₂O. wikipedia.org The structure of this hydrate consists of a central chromium atom coordinated to six water molecules, with three nitrate anions and three additional water molecules occupying the crystal lattice. wikipedia.org

The isolation of specific hydrate forms can be influenced by factors such as the concentration of the solution, the temperature of crystallization, and the presence of other solutes. The anhydrous form, a green solid, can also be obtained, though it is less common. wikipedia.org The color of the hydrated salt is typically a dark violet or purple. wikipedia.org

Synthesis of Specialized Chromium Coordination Complexes

Chromium(III) nitrate hydrate serves as a versatile starting material for the synthesis of a wide array of chromium coordination complexes. wikipedia.orgyoutube.com These complexes are of significant interest in various fields, including materials science and catalysis.

The synthesis of these complexes typically involves the reaction of chromium(III) nitrate hydrate with a specific ligand in a suitable solvent. The nitrate ions can either remain as counter-ions in the final complex or be displaced by the coordinating ligand.

For instance, stable, concentrated aqueous solutions of chromium(III) nitrate complexes with certain carboxylic trans-acids have been prepared by heating the trans-acid with chromium(III) nitrate and an alkali. google.com Another example is the synthesis of a chromium(III) complex with the amino acid tryptophan, where a solution of tryptophan is reacted with a chromium-containing precursor. chemmethod.com Macrocyclic ligands have also been used to form chromium(III) complexes, resulting in compounds with specific geometries and properties. jocpr.com The synthesis of these complexes often involves refluxing an ethanolic solution of the ligand with chromium(III) nitrate hydrate. jocpr.com

The characterization of these newly synthesized complexes relies on various analytical techniques, including elemental analysis, infrared and UV-Vis spectroscopy, and magnetic susceptibility measurements to determine their structure and properties. chemmethod.comjocpr.com

Preparation of Hexammine Chromium(III) Nitrate

The synthesis of hexamminechromium(III) nitrate, Cr(NH₃)₆₃, is a well-established procedure in inorganic chemistry, often used to exemplify techniques in handling non-aqueous solvents like liquid ammonia (B1221849). umb.edu The process is typically accomplished in two main steps. umb.edu

First, a chromium(III) salt, usually anhydrous chromium(III) chloride (CrCl₃), is reacted with liquid ammonia to form the hexamminechromium(III) chloride complex, [Cr(NH₃)₆]Cl₃. umb.edustudylib.net This reaction is conducted at the boiling point of liquid ammonia (-33 °C). umb.edustudylib.net To facilitate the reaction and ensure complete substitution of the chloride ligands, a catalyst is often employed. studylib.netlasalle.edu A small amount of sodium metal is added to the liquid ammonia, followed by a crystal of an iron(III) salt, such as iron(III) nitrate nonahydrate, to catalyze the formation of sodium amide (NaNH₂). umb.eduumb.edu The sodium amide is thought to act as a potent nucleophile that aids in displacing the chloride ligands from the chromium center. chegg.com The anhydrous CrCl₃ is then added slowly to this solution. umb.edulasalle.edu Failure to use a catalyst can lead to the formation of [Cr(NH₃)₅Cl]Cl₂ as a major byproduct. studylib.net

In the second step, the isolated and dried [Cr(NH₃)₆]Cl₃ precipitate is treated with nitric acid (HNO₃). umb.edu The chloride complex is typically dissolved in warm, dilute hydrochloric acid, and then concentrated nitric acid is added to precipitate the desired product, hexamminechromium(III) nitrate, as a characteristic yellow solid. studylib.netlasalle.edu This step must be performed relatively quickly to prevent the back-reaction of chloride ions with the [Cr(NH₃)₆]³⁺ cation, which could reform the pentamminechloro complex. studylib.netlasalle.educhegg.com The final product is then washed with dilute nitric acid, ethanol, and diethyl ether before being dried. studylib.netlasalle.edu The compound is light-sensitive and should be stored in a dark container. umb.edustudylib.net

A typical synthesis starting from anhydrous chromium(III) chloride can achieve a significant yield. For instance, one reported synthesis produced 0.8790 g of Cr(NH₃)₆₃, corresponding to a 75% yield. umb.edu The purity of the canary yellow product was confirmed by UV-visible spectroscopy, which showed distinct absorption maxima at 351 nm and 465 nm, in strong agreement with literature values. umb.edu

Table 1: Materials and Results for a Representative Synthesis of Cr(NH₃)₆₃
Reactant/ProductFormulaMolar Mass (g/mol)Mass Used (g)MolesRole
Anhydrous Chromium(III) ChlorideCrCl₃158.360.54623.45 x 10⁻³Starting Material
Liquid AmmoniaNH₃17.03~40 mLExcessSolvent/Ligand Source
SodiumNa22.99~0.1-Catalyst Precursor
Iron(III) Nitrate NonahydrateFe(NO₃)₃·9H₂O404.00Trace-Catalyst
Nitric AcidHNO₃63.01ExcessExcessAnion Exchange
Hexamminechromium(III) NitrateCr(NH₃)₆₃342.140.87902.57 x 10⁻³Final Product

Elaboration of Macrocyclic Chromium(III) Complexes

Chromium(III) nitrate is also a key precursor for synthesizing a variety of macrocyclic chromium(III) complexes. These complexes are of interest due to their high stability and relevance in fields from bioinorganic chemistry to materials science. nih.govjocpr.com The general synthetic strategy involves the reaction of a chromium(III) salt, such as Cr(NO₃)₃·9H₂O or CrCl₃, with a multidentate macrocyclic ligand in a suitable solvent. jocpr.comrasayanjournal.co.in

The synthesis can proceed via a template reaction, where the metal ion directs the condensation of smaller precursor molecules to form the macrocycle around it, or by reacting the chromium salt with a pre-formed macrocyclic ligand. For example, chromium(III) nitrate has been used to synthesize complexes with tetradentate aza-macrocycles. jocpr.comrasayanjournal.co.in In a typical procedure, an ethanolic solution of chromium(III) nitrate is mixed with the macrocyclic ligand, and the mixture is refluxed for several hours. jocpr.comrasayanjournal.co.in Upon cooling, the macrocyclic complex precipitates and can be collected, washed, and dried. jocpr.comrasayanjournal.co.in

The resulting complexes are often formulated as [Cr(L)X₂]X, where L is the macrocyclic ligand and X is an anion like NO₃⁻ or Cl⁻. jocpr.com Molar conductance measurements in solvents like DMF can confirm their nature as 1:1 electrolytes, indicating that one nitrate ion is outside the coordination sphere while two are coordinated to the chromium center. jocpr.comrasayanjournal.co.in The infrared spectra of these nitrato complexes show bands corresponding to both monodentate coordinated nitrate groups and uncoordinated nitrate ions. jocpr.comrasayanjournal.co.in The complexes typically exhibit an octahedral geometry around the chromium(III) ion, which is supported by magnetic moment measurements (usually around 3.8-3.9 B.M., consistent with three unpaired electrons) and electronic absorption spectra. jocpr.comrasayanjournal.co.in

Another approach involves using chromium(III) chloride to synthesize complexes with ethylene (B1197577) cross-bridged tetraazamacrocycles like cyclam and cyclen. nih.gov In these syntheses, anhydrous CrCl₃ and the macrocyclic ligand are stirred in anhydrous DMF at an elevated temperature (e.g., 50–60 °C) for many hours under an inert atmosphere. nih.gov The resulting complex, such as dichloro(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)chromium(III) chloride, precipitates upon cooling or addition of a less polar solvent like diethyl ether. nih.gov

Table 2: Examples of Synthesized Macrocyclic Chromium(III) Complexes and Their Properties
Complex FormulaChromium PrecursorLigand (L)Magnetic Moment (μeff, B.M.)Electronic Spectra Bands (cm⁻¹)Reference
[Cr(LA)(NO₃)₂]NO₃Cr(NO₃)₃·9H₂OLA3.8316556, 19120, 23809 rasayanjournal.co.in
[Cr(LB)(NO₃)₂]NO₃Cr(NO₃)₃·9H₂OLB3.7816835, 19193, 24096 rasayanjournal.co.in
[Cr(L)(NO₃)₂]NO₃Cr(NO₃)₃ADPY3.80-3.84- jocpr.com
[Cr(2)Cl₂]ClAnhydrous CrCl₃4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-- nih.gov
[Cr(3)Cl₂]ClAnhydrous CrCl₃4,10-dibenzyl-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane-- nih.gov

Lᴬ, Lᴮ, and ADPY represent specific tetradentate aza-macrocyclic ligands as defined in the cited literature.

Aqueous Solution Chemistry and Redox Transformations of Chromium in Nitric Acid

Chromium Speciation Dynamics in Acidic Nitrate (B79036) Solutions

The distribution of chromium between its Cr(III) and Cr(VI) forms in nitric acid is not static. It is influenced by the specific conditions of the aqueous environment. The speciation dynamics are a result of competing oxidation and reduction reactions, the equilibrium of which can be shifted by several key parameters.

The predominance of either Cr(III) or Cr(VI) in a nitric acid solution is dictated by the interplay of several environmental and chemical factors. These include the concentration of the acid, the temperature of the system, the presence of dissolved nitrogen oxides, and other variables such as ionic strength and light exposure.

The concentration of nitric acid plays a important role in the redox behavior of chromium. Higher concentrations of nitric acid can increase the rate of reduction of Cr(VI) to Cr(III) scirp.org. Conversely, in boiling nitric acid solutions, an increase in concentration can promote the oxidation of Cr(III) to Cr(VI) tandfonline.com. For instance, it has been reported that the oxidation of Cr(III) to Cr(VI) occurs in boiling nitric acid solutions at concentrations greater than 4 M tandfonline.com. The pH of the solution, which is directly related to the nitric acid concentration, also affects the retention of chromium species in ion exchange chromatography, indicating a change in their chemical form or interaction with the stationary phase researchgate.net. At very low pH (highly acidic conditions), the dissolution of Cr(III) solid phases can release Cr(III) into the solution researchgate.net.

Influence of Nitric Acid Concentration on Chromium Redox Behavior
Nitric Acid ConditionObserved EffectReference
Increasing ConcentrationIncreases the rate of Cr(VI) reduction. scirp.org
>4 M (Boiling)Promotes oxidation of Cr(III) to Cr(VI). tandfonline.com
Low pH (<1.5)Dissolution of Cr(III) solid phases, releasing Cr(III). researchgate.net

Temperature is a critical factor that significantly influences the redox equilibrium between Cr(III) and Cr(VI). In boiling nitric acid solutions, higher temperatures favor the oxidation of Cr(III) to Cr(VI) tandfonline.comtandfonline.comelsevierpure.com. Thermodynamic calculations have shown that the abundance of Cr(VI) is greater in boiling nitric acid compared to non-boiling nitric acid, even at the same temperature tandfonline.comtandfonline.com. For example, in an 8 M nitric acid solution, about 20% of Cr(III) was oxidized to Cr(VI) after 168 hours under atmospheric-pressure boiling at 384 K, whereas no oxidation was observed under non-boiling conditions at 373 K tandfonline.comtandfonline.com. However, under reduced-pressure boiling at 373 K, about 3% of Cr(III) was oxidized tandfonline.comtandfonline.com. This suggests that the boiling phenomenon itself, not just the temperature, plays a crucial role tandfonline.com. Conversely, for the reduction of Cr(VI), the rate of reduction decreases with decreasing temperature scirp.orgscirp.org. This indicates that higher temperatures can also favor the reduction of Cr(VI) under certain conditions, particularly those that promote the decomposition of nitric acid scirp.orgscirp.org.

Effect of Temperature and Boiling on Cr(III) Oxidation in 8 M Nitric Acid
ConditionTemperature (K)ObservationReference
Atmospheric-Pressure Boiling384~20% of Cr(III) oxidized to Cr(VI) after 168 h. tandfonline.comtandfonline.com
Non-Boiling373No Cr(VI) observed. tandfonline.comtandfonline.com
Reduced-Pressure Boiling373~3% of Cr(III) oxidized to Cr(VI). tandfonline.comtandfonline.com

Dissolved nitrogen oxides (NOx), such as nitrogen dioxide (NO2) and nitric oxide (NO), have a profound effect on the redox state of chromium in nitric acid solutions. The decomposition of nitric acid, particularly under conditions of heating or boiling, produces NOx scirp.orgscirp.org. The release of NOx gases from a boiling nitric acid solution can lead to an increase in the redox potential of the solution, making the oxidation of Cr(III) to Cr(VI) more favorable tandfonline.comtandfonline.com. On the other hand, the introduction of NO2 and NO gases into a nitric acid solution containing Cr(VI) has been shown to cause the reduction of Cr(VI) to Cr(III) scirp.orgtandfonline.comscirp.orgtandfonline.com. The reduction of Cr(VI) is believed to be directly linked to the presence of NO2, which provides the necessary electrons for the reduction process scirp.orgscirp.org. The rate of Cr(VI) reduction has been observed to be proportional to the rate of nitric acid decomposition, which in turn generates NO2 scirp.orgscirp.org.

The ionic strength of the solution can also influence the redox chemistry of chromium. An increase in ionic strength has been found to increase the rate of Cr(VI) reduction in nitric acid solutions scirp.orgscirp.org. This effect may be due to changes in the activity of the reacting species in the solution scirp.org.

Light exposure is another factor that can affect the stability of chromium species. The reduction of Cr(VI) in nitric acid has been observed to decrease in the absence of light, suggesting that photochemical processes may play a role scirp.orgscirp.org. Visible light has been shown to accelerate the release of Cr(III) from chromium-iron hydroxides at acidic pH and to promote the oxidation of Cr(III) to Cr(VI) at basic pH nih.gov.

Factors Governing Chromium(III) and Chromium(VI) Distribution

Reaction Kinetics and Mechanistic Pathways of Chromium Redox Interconversion

The kinetics of the redox interconversion between Cr(III) and Cr(VI) in nitric acid are complex and depend on the prevailing conditions. The oxidation of Cr(III) to Cr(VI) in boiling 8 M nitric acid has been modeled as a pseudo-first-order reaction, with the rate constant being highly dependent on temperature and the boiling phenomenon tandfonline.comtandfonline.com. For instance, a rate constant of 3.428 × 10⁻⁸ s⁻¹ was observed for Cr(III) oxidation under reduced-pressure boiling at 373 K, while no oxidation was detected under non-boiling conditions at the same temperature tandfonline.comtandfonline.com.

Cr₂O₇²⁻(aq) + 6NO₂(g) + 2H⁺(aq) → 2Cr³⁺(aq) + H₂O(l) + 6NO₃⁻(aq) scirp.org

The rate of this reduction is therefore dependent on the rate of NO2 formation from the decomposition of nitric acid scirp.orgscirp.org. This highlights the central role of the chemistry of nitric acid itself in dictating the redox behavior of chromium in the system.

Reduction Mechanisms of Chromium(VI) in Strong Acidic Solutions

In strong acidic solutions like nitric acid, hexavalent chromium, Cr(VI), is generally unstable. researchgate.netscirp.org Studies have shown that trace quantities of Cr(VI) are reduced in the presence of mineral acids, including nitric acid, even without conventional reducing agents. scirp.org The relative rate of this reduction increases as the concentration of the acid increases or as the concentration of Cr(VI) decreases. scirp.org

Table 1: Factors Influencing the Reduction Rate of Cr(VI) in Nitric Acid

FactorEffect on Reduction RateReference
Increasing Nitric Acid ConcentrationIncreases scirp.org
Decreasing Cr(VI) ConcentrationIncreases scirp.org
Increasing TemperatureIncreases scirp.org
Presence of LightIncreases scirp.org
Increasing Ionic StrengthIncreases scirp.org
Presence of NO₂/NO GasesIncreases scirp.org

Oxidation Pathways of Chromium(III) to Chromium(VI) in Nitric Acid

While nitric acid is a strong oxidizing agent, the oxidation of Chromium(III) to Chromium(VI) is not spontaneous under all conditions and is significantly influenced by the physical and chemical environment.

Boiling has a pronounced effect on the oxidation of Cr(III) in nitric acid. tandfonline.com Experimental results show that Cr(III) is more likely to oxidize to Cr(VI) under boiling conditions than non-boiling conditions, even at the same temperature. tandfonline.com For instance, in an 8 M nitric acid solution, about 20% of Cr(III) was oxidized to Cr(VI) after 168 hours under atmospheric-pressure boiling, whereas no oxidation was observed under non-boiling conditions at a similar temperature. tandfonline.com Even boiling at a reduced pressure can induce oxidation where none occurs in a non-boiling state. tandfonline.com This phenomenon is linked to the local over-concentration of nitric acid and a decrease in nitrous acid (HNO₂) concentration due to the formation of NOx gas, which increases the redox potential of the solution. tandfonline.com

In heated solutions, particularly at neutral or higher pH, dissolved oxygen can also facilitate the oxidation of Cr(III) to Cr(VI). thermofisher.com

The gaseous components evolved from nitric acid solutions, collectively known as NOx (including NO and NO₂), have a significant influence on the oxidation state of chromium. scirp.orgtandfonline.com The redox potential of nitric acid solutions is determined by several nitrogen oxides, including NO₃⁻, HNO₃, HNO₂, NO₂, and NO. tandfonline.com The formation of NOx gas, which is accelerated by boiling, leads to a decrease in the concentration of nitrous acid (HNO₂). tandfonline.com This shift in equilibrium increases the solution's redox potential, making the oxidation of Cr(III) to Cr(VI) more favorable from an equilibrium standpoint. tandfonline.com Thermodynamic calculations have shown that the presence of NO₂ can lead to the oxidation of Cr(III). tandfonline.com Therefore, the kinetics of chromium oxidation can be controlled by the formation of NOx gas, especially under boiling conditions. tandfonline.com

Hydrolytic Behavior and Precipitation Phenomena of Chromium(III) in Aqueous Systems

The behavior of the trivalent chromium ion (Cr³⁺) in aqueous solutions is dominated by hydrolysis, leading to the formation of various hydroxide (B78521) species and, ultimately, precipitation.

In aqueous solution, the Cr(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. libretexts.orgissr.edu.kh This complex is acidic and readily undergoes hydrolysis, donating protons from its coordinated water molecules as the pH increases. libretexts.org The addition of a base, such as sodium hydroxide or aqueous ammonia (B1221849), results in the formation of a gray-green, gelatinous precipitate of chromium(III) hydroxide, Cr(OH)₃. issr.edu.khdocbrown.infowikipedia.org

The reaction can be represented as: [Cr(H₂O)₆]³⁺(aq) + 3OH⁻(aq) → Cr(OH)₃(H₂O)₃ + 3H₂O(l) docbrown.info

This freshly precipitated chromium(III) hydroxide is typically amorphous, meaning it lacks a well-defined crystal structure. arizona.eduosti.govunizg.hr Upon heating, this amorphous solid can be dehydrated and eventually crystallizes to form chromium(III) oxide (Cr₂O₃). unizg.hr The degree of aggregation of the initial hydroxide precipitate can be influenced by the conditions of its formation, such as temperature. researchgate.net

Table 2: Dominant Aqueous Chromium(III) Species as a Function of pH

pH RangeDominant SpeciesReference
&lt; 3-4[Cr(H₂O)₆]³⁺ (hydrated mononuclear ions) nih.gov
Acidic to NeutralCrOH²⁺, Cr(OH)₂⁺ osti.govcost-nectar.eu
Neutral (approx. 7-10)Cr(OH)₃(s) (precipitate, minimum solubility) osti.gov
AlkalineCr(OH)₄⁻ (soluble) osti.govcost-nectar.eu
Strongly Alkaline[Cr(OH)₆]³⁻ (soluble) libretexts.orgdocbrown.info

The solubility of chromium(III) is significantly affected by ligand complexation. Chromium(III) hydroxide is amphoteric, meaning it can dissolve in both strong acids and strong bases. wikipedia.org

In strong acids: The hydroxide precipitate dissolves to re-form the soluble hexaaquachromium(III) ion. docbrown.infowikipedia.org Cr(OH)₃(s) + 3H⁺(aq) → Cr³⁺(aq) + 3H₂O(l) docbrown.info

In strong bases: In the presence of excess strong alkali like sodium hydroxide, the precipitate redissolves to form soluble hydroxo complexes, such as the green hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. libretexts.orgissr.edu.khdocbrown.info Cr(OH)₃(H₂O)₃ + 3OH⁻(aq) → [Cr(OH)₆]³⁻(aq) + 3H₂O(l) docbrown.info

In the presence of other ligands: Other molecules or ions can replace the water ligands in the [Cr(H₂O)₆]³⁺ complex, a process known as ligand exchange. With aqueous ammonia, the Cr(OH)₃ precipitate dissolves to some extent, especially if the ammonia is concentrated. libretexts.org This occurs because ammonia molecules replace water as ligands, forming soluble ammine complexes like the hexaamminechromium(III) ion, [Cr(NH₃)₆]³⁺. libretexts.orgdocbrown.infohomescience.net This ligand exchange reaction with ammonia is typically slow. issr.edu.khhomescience.net

Coordination Chemistry and Advanced Complex Formation with Chromium Iii Nitrate

Fundamental Coordination Principles of Chromium(III)

The coordination chemistry of chromium(III) is largely dictated by its d³ electron configuration, which strongly favors the formation of octahedral complexes. numberanalytics.com This preference is a direct consequence of the significant crystal field stabilization energy (CFSE) gained in an octahedral ligand environment. numberanalytics.com The chromium(III) ion acts as a central metal atom, surrounded by ligands that donate electron pairs to form coordinate covalent bonds. numberanalytics.com

Ligand Field Theory and Spectroscopic Characterization

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of chromium(III) complexes. In an octahedral field, the five d-orbitals of the chromium(III) ion are split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. studylib.netumass.edu The energy difference between these levels is denoted as Δo (or 10Dq) and is a crucial parameter that determines the electronic absorption spectra of the complexes. studylib.net

The magnitude of Δo is influenced by the nature of the ligands coordinated to the chromium(III) center. The spectrochemical series arranges ligands in order of their ability to cause d-orbital splitting:

I⁻ < Br⁻ < Cl⁻ < F⁻ < OH⁻ < C₂O₄²⁻ < H₂O < NCS⁻ < py < NH₃ < en < phen < NO₂⁻ < CN⁻ < CO studylib.net

Electronic absorption spectroscopy is a primary tool for characterizing chromium(III) complexes and determining Δo. umass.edu The spectra of d³ complexes, like those of chromium(III), are typically interpreted using Tanabe-Sugano diagrams, which plot the energy of electronic states against the ligand field strength. studylib.net The lowest energy spin-allowed transition, from the ⁴A₂g ground state to the ⁴T₂g excited state, directly corresponds to the value of Δo. lacc-terryb.com

ComplexSolventλmax (nm) for ⁴A₂g → ⁴T₂gΔo (cm⁻¹)
[Cr(H₂O)₆]³⁺Water57517,400
[Cr(en)₃]³⁺Water45821,800
[Cr(C₂O₄)₃]³⁻Water56517,700

This table presents spectroscopic data for representative Chromium(III) complexes, illustrating the effect of different ligands on the crystal field splitting parameter (Δo). Data compiled from various spectroscopic studies.

Investigation of Hydrate (B1144303) Isomerism in Chromium(III) Systems

Hydrate isomerism is a specific type of structural isomerism where water molecules can act as either coordinated ligands within the primary coordination sphere or as lattice water molecules outside of it. wikipedia.orglibretexts.org Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is a classic example, existing as three distinct isomers:

[Cr(H₂O)₆]Cl₃ (violet) wikipedia.orglibretexts.org

[Cr(H₂O)₅Cl]Cl₂·H₂O (blue-green) wikipedia.orglibretexts.org

[Cr(H₂O)₄Cl₂]Cl·2H₂O (dark green) libretexts.orgdoubtnut.com

These isomers exhibit different colors and chemical properties due to the variation in the immediate coordination environment of the chromium(III) ion. The interconversion between these isomers in solution can be a slow process, reflecting the kinetic inertness often associated with chromium(III) complexes. stackexchange.com The study of these isomers provides a clear illustration of how the arrangement of ligands and counter-ions can significantly impact the properties of a coordination compound. acs.org

Synthesis and Structural Elucidation of Novel Chromium(III) Complexes

The inherent stability and rich coordination chemistry of chromium(III) have driven extensive research into the synthesis of novel complexes with tailored properties. Chromium(III) nitrate (B79036) serves as a common precursor in these synthetic endeavors. geeksforgeeks.org

Design and Characterization of Macrocyclic Ligand Complexes

Macrocyclic ligands are large, cyclic molecules that can encapsulate a metal ion, leading to complexes with enhanced kinetic and thermodynamic stability. nih.gov The synthesis of chromium(III) complexes with tetraaza macrocycles, such as cyclam and its derivatives, has been a subject of significant interest. nih.govjocpr.com These complexes often exhibit distorted octahedral geometries, as confirmed by X-ray crystallography. nih.gov

The characterization of these macrocyclic complexes involves a suite of techniques, including elemental analysis, molar conductance, magnetic susceptibility measurements, and various spectroscopic methods (IR, UV-Vis, and EPR). jocpr.comniscpr.res.innih.gov For instance, the magnetic moments of high-spin d³ chromium(III) complexes are typically close to the spin-only value of 3.87 μB. monash.edu

ComplexLigandGeometryMagnetic Moment (μB)
[Cr(cyclam)Cl₂]⁺CyclamDistorted Octahedral~3.8
[Cr(diamsar)]³⁺DiamsarOctahedral (D₃ symmetry)3.87
[Cr(HMC)(Cat)]⁺Hexamethyl-cyclotetradecane, Catecholatecis-OctahedralS = 3/2

This table summarizes key properties of selected macrocyclic Chromium(III) complexes, highlighting the influence of the macrocyclic ligand on the complex's structure and magnetic behavior. Data sourced from various research articles on chromium(III) macrocyclic chemistry. nih.govmonash.edunsf.gov

Formation and Reactivity of Chromium(III)-Superoxo and Peroxo Complexes

The interaction of chromium complexes with molecular oxygen can lead to the formation of reactive oxygen species, such as superoxo (O₂⁻) and peroxo (O₂²⁻) complexes. The reaction of a chromium(II) precursor with O₂ can yield either a Cr(III)-superoxo or a Cr(IV)-peroxo complex, depending on the nature of the supporting ligand. nih.gov

For example, the reaction of a Cr(III)-superoxo complex, [Crᴵᴵᴵ(14-TMC)(O₂)(Cl)]⁺ (where 14-TMC is a tetraazamacrocyclic ligand), with nitric oxide (NO) has been shown to generate a stable Cr(IV)-oxo species. nih.govacs.org This transformation proceeds through a proposed Cr(III)-peroxynitrite intermediate. nih.govresearchgate.net The subsequent reaction of the Cr(IV)-oxo complex with another molecule of NO yields a Cr(III)-nitrito complex. nih.govacs.org These reactions are of interest due to their relevance to biological nitric oxide dioxygenase (NOD) activity. nih.gov

Photochemical and Thermochemical Reactivity of Chromium Complexes

Chromium(III) complexes have played a pivotal role in the development of transition metal photochemistry due to their relatively long-lived excited states and kinetic inertness. nih.gov The photochemical behavior of these complexes is often dictated by the nature of the ligands and the wavelength of irradiation.

Irradiation of chromium(III) amine complexes in their d-d absorption bands typically leads to photoaquation, where a coordinated ligand is replaced by a water molecule. ias.ac.in However, the quantum yields for these photoreactions can vary significantly depending on the specific complex. For instance, the macrocyclic complex Cr( ias.ac.in-aneN₆)³⁺ is photochemically inert, while Cr(sen)³⁺ undergoes photolysis with a quantum yield of 0.098 at room temperature. nih.gov

The thermochemical reactivity of chromium complexes is also an area of active investigation. For example, studies on the thermal reactions of nitrogen dioxide (NO₂) on chromium(III) oxide surfaces have shown the formation of coordinated nitrate ions. nih.gov Heating the surface after exposure to NO₂ can lead to the release of both NO₂ and NO, with the product distribution being dependent on the presence of water vapor. nih.gov

The photochemical and thermochemical reactivity of chromium complexes highlights their potential applications in areas such as catalysis and environmental chemistry. The ability to tune the reactivity of these complexes through ligand design opens up possibilities for the development of new and efficient chemical transformations. electronicsandbooks.com

Photochemical Generation of Nitric Oxide from Coordinated Nitrite (B80452)

A significant area of research in the coordination chemistry of chromium(III) has been the development of complexes capable of releasing nitric oxide (NO) upon photoexcitation. This process typically involves the coordination of a nitrite (NO₂⁻) ligand to a chromium(III) center. The resulting chromium(III)-nitrito complex can then be photochemically activated to induce the cleavage of the Cr-ONO bond, leading to the formation of a chromium(II) species and the release of nitric oxide.

One notable strategy involves the use of macrocyclic ligands with pendant chromophores. nih.govacs.org These chromophores act as "light-gathering antennae," absorbing light at specific wavelengths and transferring the energy to the chromium(III) center. nih.govacs.org This intramolecular energy transfer sensitizes the photoreaction, leading to the efficient generation of NO. nih.govacs.org

Research has demonstrated the synthesis and characterization of several dinitritochromium(III) complexes of the type trans-[Cr(L)(ONO)₂]BF₄, where L is a derivative of the macrocyclic ligand cyclam bearing aromatic chromophores. nih.gov Photoexcitation of aqueous solutions of these complexes at wavelengths corresponding to the absorption bands of the pendant chromophores results in the generation of nitric oxide, which can be detected using an electrochemical sensor. nih.gov Photophysical studies have shown that the fluorescence of the pendant chromophores is significantly quenched upon coordination to the Cr(III) center, which is consistent with a rapid energy transfer from the ligand-centered ππ* states to the Cr(III)-centered ligand field states, ultimately triggering the cleavage of the coordinated nitrite ligand. nih.govacs.org The reversible photolabilization of NO from chromium(III)-coordinated nitrite has also been demonstrated, presenting a potential strategy for controlled nitric oxide delivery. acs.orgcapes.gov.br

Complex TypeLigand (L)Excitation WavelengthOutcomeReference
trans-[Cr(L)(ONO)₂]BF₄Cyclam derivative with pendant aromatic chromophoresCorresponds to chromophore absorption bandsGeneration of Nitric Oxide (NO) nih.gov

Reactions with Exogenous Reactive Nitrogen Species

The reactivity of chromium(III) complexes extends to interactions with externally supplied reactive nitrogen species (RNS), such as nitric oxide (NO) and nitrogen dioxide (NO₂). These reactions are of interest for their potential roles in biological systems and for the synthesis of novel chromium complexes.

A key example is the reaction of a chromium(III)-superoxo complex, [Crᴵᴵᴵ(14-TMC)(O₂)(Cl)]⁺ (where 14-TMC is a tetraazamacrocyclic ligand), with nitric oxide. nih.govresearchgate.net This reaction proceeds through a proposed chromium(III)-peroxynitrite intermediate, [Crᴵᴵᴵ(14-TMC)(OONO)(Cl)]⁺, which is formed by the radical coupling of the superoxo ligand and NO. nih.gov This intermediate then undergoes homolytic O-O bond cleavage to yield a stable chromium(IV)-oxo species, [Crᴵⱽ(14-TMC)(O)(Cl)]⁺, and nitrogen dioxide (NO₂). nih.govscite.ai

The resulting chromium(IV)-oxo complex is itself reactive towards nitric oxide. It reacts with NO to produce a chromium(III)-nitrito complex, [Crᴵᴵᴵ(14-TMC)(NO₂)(Cl)]⁺. nih.gov This sequence of reactions demonstrates the ability of a single chromium complex to mediate the transformation of different reactive nitrogen species. Isotope labeling studies using ¹⁸O₂ have confirmed that one oxygen atom from the original superoxo ligand is incorporated into the final nitrito complex. nih.gov

Reactant 1Reactant 2IntermediateProduct(s)Reference
[Crᴵᴵᴵ(14-TMC)(O₂)(Cl)]⁺Nitric Oxide (NO)[Crᴵᴵᴵ(14-TMC)(OONO)(Cl)]⁺[Crᴵⱽ(14-TMC)(O)(Cl)]⁺ and Nitrogen Dioxide (NO₂) nih.gov
[Crᴵⱽ(14-TMC)(O)(Cl)]⁺Nitric Oxide (NO)-[Crᴵᴵᴵ(14-TMC)(NO₂)(Cl)]⁺ nih.gov

Catalytic Applications of Chromium Iii Nitrate Hydrate in Chemical Synthesis

Mechanistic Investigations of Chromium-Mediated Catalysis

Chromium Oxidation State Cycling in Catalytic Cycles

A key feature of chromium's catalytic prowess is its ability to cycle through various oxidation states during a reaction. The most common and stable oxidation state for chromium is +3; however, under catalytic conditions, it can be oxidized to higher states (e.g., +5, +6) or reduced to lower states (e.g., +2, +1). rsc.org This redox flexibility is fundamental to many catalytic transformations.

For instance, in certain oxidation reactions, a Cr(III) precatalyst can be oxidized to a higher-valent chromium species, which then acts as the primary oxidant. After the oxidation of the substrate, the chromium species is reduced back to a lower oxidation state, completing the catalytic cycle. An example of such a cycle is observed in aerobic oxidations catalyzed by chromium corrole (B1231805) complexes. In these systems, an oxochromium(V) complex oxidizes a substrate, resulting in the formation of a chromium(III) species. The Cr(III) species is then re-oxidized by dioxygen to regenerate the active Cr(V) catalyst, thus establishing an aerobic catalytic cycle.

In other catalytic processes, particularly in carbon-carbon bond-forming reactions, a Cr(III) precatalyst can be reduced in situ to a lower-valent species, such as Cr(II) or Cr(I), which is often the active catalyst. For example, in the syn-selective ring-opening arylation of 7-oxabenzonorbornadiene derivatives with Grignard reagents, it has been suggested that an in-situ formed diarylchromate(I) species, generated from a Cr(III) precursor, serves as the active species in the catalytic cycle. acs.org

The Nozaki-Hiyama-Kishi (NHK) reaction, a well-known chromium-mediated coupling reaction, also involves changes in the oxidation state of chromium. While traditionally a stoichiometric reaction using Cr(II) salts, catalytic versions have been developed where a Cr(III) salt is used as a precatalyst and is reduced in situ. The catalytic cycle is believed to involve the oxidative addition of an organic halide to a low-valent chromium species, followed by reaction with an aldehyde and subsequent reductive elimination to afford the product and regenerate the active low-valent chromium catalyst.

The specific oxidation states involved and the mechanism of the cycling are highly dependent on the nature of the reactants, ligands, and reaction conditions. The ability of Chromium(III) nitrate (B79036) hydrate (B1144303) to serve as a precursor to these various catalytically active oxidation states underscores its importance in synthetic chemistry.

Applications in Advanced Materials Science

Deposition and Characterization of Chromium-Containing Thin Films and Coatings

Chromium-based thin films and coatings are renowned for their exceptional hardness, corrosion resistance, and thermal stability. The deposition techniques and subsequent characterization are crucial for tailoring these properties for specific applications.

RF (Radio Frequency) and DC (Direct Current) magnetron sputtering are versatile physical vapor deposition (PVD) techniques used to produce high-quality Chromium Nitride (CrN) coatings. unileoben.ac.at In this process, energetic ions, typically argon, bombard a chromium target, ejecting chromium atoms which then react with nitrogen gas to deposit a CrN film onto a substrate. unileoben.ac.at The choice between RF and DC sputtering depends on the target material and desired film properties. DC sputtering is a common, cost-effective method for conductive targets like chromium. unileoben.ac.at Pulsed DC magnetron sputtering has been shown to influence the mechanical properties of CrN coatings. unileoben.ac.at

CrN coatings are known for their high hardness, excellent wear resistance, and superior corrosion protection, making them a viable alternative to hard chrome plating. brycoat.com These coatings can withstand elevated temperatures, up to 700°C in air, and exhibit high chemical inertness. brycoat.com The properties of the resulting CrN film, such as morphology and hardness, are highly dependent on deposition parameters like substrate bias potential and gas pressure. sciforum.netrsc.org For instance, CrN coatings deposited with a substrate bias potential of -100 V have shown lower corrosion rates and higher hardness (21.3 GPa) due to a denser columnar microstructure. sciforum.net The sputtering yield, which is the number of atoms ejected from the target per incident ion, increases with the energy of the bombarding ions. unileoben.ac.at

Research has demonstrated that CrN thin films produced by reactive DC magnetron sputtering can be used as effective electrode materials for symmetric supercapacitors. rsc.org These films have shown a high areal specific capacitance and excellent cycling stability, retaining over 92% of their capacitance after 20,000 cycles. rsc.org Furthermore, techniques like hot target reactive magnetron sputtering are being explored to achieve higher deposition rates. sciforum.net The crystal structure of CrN can be either cubic or hexagonal, with the cubic form being the most common. youtube.com

Table 1: Properties of CrN Coatings Deposited by Magnetron Sputtering

PropertyValue/CharacteristicDeposition Conditions/NotesSource
Hardness 21.3 GPaSubstrate bias potential of -100 V sciforum.net
Temperature Resistance Up to 700°C (1,300°F) in airGeneral property of CrN coatings brycoat.com
Areal Specific Capacitance 12.8 mF cm⁻² at 1.0 mA cm⁻²For symmetric supercapacitors, 0.5 M H₂SO₄ electrolyte rsc.org
Cycling Stability 92.1% capacitance retention after 20,000 cyclesFor symmetric supercapacitors rsc.org
Morphology Denser columnar microstructureAssociated with higher hardness and lower corrosion rate sciforum.net
Deposition Rate (Hot Target) Up to 137 nm/minHot target reactive magnetron sputtering sciforum.net
Crystal Structure Cubic (most common) or hexagonalDepends on synthesis method youtube.com

To further improve the performance of single-layer coatings, multilayered structures have been developed. These coatings consist of alternating layers of different materials, which can be metal/ceramic or ceramic/ceramic combinations. unileoben.ac.at This multilayer design can significantly enhance properties such as toughness, wear resistance, and corrosion resistance by introducing numerous interfaces that act as barriers to crack propagation and diffusion. unileoben.ac.atbohrium.com

For instance, chromium coatings with alternating soft and hard layers, prepared by pulse and direct current processes, have shown a significant reduction in microcrack density. bohrium.com A five-layer Cr coating exhibited a wear rate of 3.48 × 10⁻⁵ mm³·N⁻¹·m⁻¹ and a corrosion potential of -524 mV, demonstrating a synergistic improvement in both wear and corrosion performance compared to single-layer coatings. bohrium.com Similarly, multilayer coatings of CrN/AlN have been investigated for their increased thermal stability, which is attributed to the interfaces hindering ion diffusion. unileoben.ac.at

The properties of multilayered coatings are determined by the individual layer thickness, the number of layers, and the nature of the interfaces. unileoben.ac.at Even in coatings made of a single material, varying the microstructure between layers can enhance performance. unileoben.ac.at Studies on CrN-based multilayer systems have shown that the inclusion of thin AlN layers can significantly influence the structural, thermal, and mechanical properties of the coating. unileoben.ac.at In some cases, chromium multilayer coatings have shown exceptional corrosion resistance, with no red rust forming even after 700 hours of salt spray testing. researchgate.net

Table 2: Performance of Multilayered Chromium-Based Coatings

Coating SystemKey FindingPerformance MetricSource
Alternating Soft/Hard Cr Reduced microcrack densityWear Rate: 3.48 × 10⁻⁵ mm³·N⁻¹·m⁻¹; Corrosion Potential: -524 mV bohrium.com
CrN/AlN Multilayers Increased thermal stabilityInterfaces act as diffusion barriers unileoben.ac.at
Columnar/Equiaxial Cr Excellent corrosion resistanceNo red rust after 700 hours in salt spray test researchgate.net
TiAlSiN/Cr Multilayers Improved erosion and corrosion resistancePrepared by HiPIMS and DCMS bohrium.com

Synthesis of Chromium-Doped Nanomaterials

The incorporation of chromium into various nanomaterials is a key strategy for enhancing their functional properties for a wide range of applications, from energy storage to catalysis.

Chromium-doped metal oxide nanoparticles, particularly those with a spinel structure, are of significant interest for applications in batteries and catalysis. Spinels are a class of minerals with the general formula AB₂O₄. Doping these structures with chromium can enhance their structural stability and electrochemical performance.

A notable example is the doping of LiMn₂O₄ (a cathode material for lithium-ion batteries) with Cr³⁺. mdpi.comnih.gov This doping has been shown to enhance the stability of the crystal structure by substituting Mn³⁺ and leveraging the higher Cr-O bond energy. mdpi.comnih.gov This process can inhibit the Jahn-Teller effect, which is a source of capacity degradation in LiMn₂O₄. mdpi.comnih.gov A liquid-phase co-precipitation and calcination method has been successfully used to synthesize LiCrₓMn₂₋ₓO₄. mdpi.comnih.gov The optimized composition, LiCr₀.₀₄Mn₁.₉₆O₄, demonstrated a capacity retention rate of 93.24% after 500 cycles. mdpi.comnih.gov Similarly, a sol-gel method using chelating agents like phthalic acid or fumaric acid has been employed to synthesize nanoparticles of LiCrₓMn₂₋ₓO₄, which showed stable cycling behavior in lithium-ion cells. cecri.res.in

Hydrothermal methods have been used to prepare Rhodium (Rh) surface-doped Cr₂O₃ nanoparticles for photocatalysis applications. missouristate.edu This surface doping was found to enhance the photoluminescence of the nanoparticles, suggesting improved photocatalytic activity. missouristate.edu The synthesis of chromium-doped zinc gallate (ZnGa₂O₄) nanoparticles via a hydrothermal method has also been reported, with potential applications in bioimaging and therapy. acs.org

Table 3: Research Findings on Cr-Doped Metal Oxide Nanoparticles

Doped MaterialSynthesis MethodKey ImprovementResearch FindingSource
LiCrₓMn₂₋ₓO₄ Liquid-phase co-precipitation & calcinationEnhanced electrochemical performance93.24% capacity retention after 500 cycles for LiCr₀.₀₄Mn₁.₉₆O₄ mdpi.comnih.gov
LiCrₓMn₂₋ₓO₄ Sol-gel with chelating agentsStable cycling behaviorLiCr₀.₁Mn₁.₉₀O₄ experienced only 12% capacity fade over 10 cycles cecri.res.in
Rh surface-doped Cr₂O₃ Hydrothermal methodEnhanced photoluminescenceSuggests more efficient photocatalytic activity missouristate.edu
Cr-doped ZnGa₂O₄ Hydrothermal synthesisStrong near-infrared emissionPotential for deep-tissue bioimaging and therapy acs.org

The synthesis of advanced materials often requires precursors of ultra-high purity and at the nanoscale to ensure the desired properties and performance of the final product. The production of such chromium compounds is a critical step in various manufacturing processes.

For instance, the synthesis of chromium oxide (Cr₂O₃) nanoparticles has been achieved through methods like aqueous precipitation using ammonia (B1221849) as a precipitating agent. orientjchem.org This method is valued for its simplicity and low cost. orientjchem.org The resulting nanoparticles have been characterized to have sizes in the range of 20-70 nm. orientjchem.org Green synthesis routes, using plant extracts as reducing and capping agents, have also been developed for producing Cr₂O₃ nanoparticles. nih.gov

In the context of producing high-quality thin films and crystals, metal flux growth methods are employed. For example, binary metal fluxes such as Ni-Cr, Fe-Cr, and Cu-Cr have been used as solvents to grow high-quality hexagonal boron nitride (hBN) crystals at atmospheric pressure. pku.edu.cn While the focus here is on hBN, the principle of using metallic fluxes, including chromium, is a relevant technique for producing high-purity crystalline materials. pku.edu.cn The development of efficient atomic layer deposition (ALD) processes also relies on high-purity precursors to deposit uniform, thin films with controlled thickness. rsc.org Although the specific example refers to a nickel precursor, the underlying principle of requiring high-purity precursors is universal in advanced deposition techniques. rsc.org The purification of synthesized nanoclusters is another critical aspect to remove byproducts and achieve ultra-high purity, which is essential for their application in real-world devices. rsc.org

Advanced Analytical Methodologies for Chromium Speciation and Quantification in Nitric Acid Systems

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the analysis of chromium, providing both quantitative data on total chromium content and qualitative information about its chemical form.

Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for determining the total chromium concentration in samples digested in nitric acid. Both flame AAS (FAAS) and the more sensitive electrothermal AAS (ETAAS), also known as graphite (B72142) furnace AAS (GFAAS), are employed. rsc.org The choice between the two often depends on the expected chromium concentration range. rsc.org

Direct determination of chromium in nitric acid extracts of various matrices, such as soil, is a common application. rsc.org For FAAS, optimizing operating conditions is crucial. For instance, using a lean air-acetylene flame can significantly reduce chemical interferences from other metals like iron, nickel, and aluminum that may be present in the nitric acid digest, albeit with a slight decrease in sensitivity. rsc.org In ETAAS, the temperature program, the use of chemical modifiers, and the atomization technique are key parameters. rsc.org Reliable determination of chromium has been achieved using the L'vov platform without the need for chemical modifiers or background correction. rsc.org

Standard solutions for calibration are typically prepared by diluting a stock solution, such as one made from potassium dichromate in Type 1 water, and acidified with high-purity nitric acid. nemi.gov

Table 1: AAS Performance for Chromium in Nitric Acid Extracts This interactive table summarizes typical performance characteristics for FAAS and ETAAS in the analysis of chromium.

Parameter Flame AAS (FAAS) Electrothermal AAS (ETAAS) Source
Limit of Detection 0.11 µg/mL 0.73 µg/L rsc.org
Characteristic Mass Not Applicable 3.82 ± 0.04 pg rsc.org
Common Interferences Fe³⁺, Ni²⁺, Al³⁺, Mg²⁺ Matrix effects rsc.org
Modifier Example None specified Magnesium nitrate (B79036) nemi.govoiv.int

| Calibration Range Example | Not specified | 0, 50, 100, 150 µg/L | oiv.int |

UV-Visible (UV-Vis) spectroscopy is a valuable tool for differentiating and quantifying chromium oxidation states, particularly Cr(VI), in nitric acid solutions. The method is often based on the reaction of Cr(VI) with a complexing agent to form a colored species that can be measured spectrophotometrically. A widely used reagent is 1,5-diphenylcarbazide, which reacts with Cr(VI) in a strongly acidic solution to form a distinct red-violet complex. mt.com The absorbance of this complex is typically measured at a wavelength of approximately 540 nm to determine the hexavalent chromium concentration. mt.com

The UV-Vis spectra of chromium complexes are dependent on the oxidation state and the coordination environment of the chromium ion. For example, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, exhibits absorption maxima around 400 nm and 580 nm. docbrown.info In contrast, the chromate(VI) ion (CrO₄²⁻) strongly absorbs in the violet region, imparting a yellow color, while the dichromate(VI) ion (Cr₂O₇²⁻) absorbs in the blue region, appearing orange. docbrown.info The equilibrium between chromate (B82759) and dichromate is pH-dependent. The presence of other ions, such as chloride, can lead to the formation of different complex species, like the green [Cr(H₂O)₄Cl₂]⁺, which alters the absorption spectrum. docbrown.info

This technique can be applied to determine chromium in various samples after appropriate preparation. For instance, in Phillips-type polymerization catalysts, chromium can be leached into a solution with deionized water and determined as chromate by UV/VIS spectrophotometry. rsc.org

X-ray based techniques provide elemental and chemical state information. X-ray Fluorescence (XRF) is used for the quantitative elemental analysis of chromium, while X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique capable of distinguishing between chromium's oxidation states.

X-ray Fluorescence (XRF): XRF is a rapid and often non-destructive method for determining the total chromium content in a sample. spectroscopyonline.com It has been applied to analyze chromium in various materials, including nickel-based alloys, after dissolution in acids like nitric and hydrochloric acid. spectroscopyonline.comosti.gov Sample preparation can be as simple as dissolving the material to create a standard solution series. spectroscopyonline.com However, the matrix can have a significant effect; for instance, nitric acid is considered a more ideal solvent than mixtures containing hydrochloric acid because it causes fewer variations in background intensity. osti.gov While XRF is fast and can be cost-effective, its sensitivity and accuracy can be limited for trace analysis, and it may be problematic for samples with high background interference, such as from manganese in welding fumes. nih.govepa.gov Optimizing the setup, for example by using filters, can improve the signal-to-noise ratio for chromium analysis in solutions. diva-portal.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface analysis technique used to determine the oxidation states of chromium. uwo.ca It can distinguish between Cr(0), Cr(III), and Cr(VI) based on the binding energies of the core-level electrons, such as the Cr 2p electrons. uwo.capsu.edu Studies have shown that different chromium compounds, such as Cr₂O₃ and Cr(OH)₃, can be identified based on their unique Cr 2p spectra, which may include fine structures from multiplet splitting. uwo.cacore.ac.uk This makes XPS particularly useful for characterizing the composition of thin films, such as passivation layers on chromated steels. uwo.cajst.go.jp However, a critical consideration during XPS analysis of Cr(VI) species is the potential for photoreduction of Cr(VI) to lower oxidation states (Cr(IV) and Cr(III)) upon exposure to the X-ray beam, which can complicate data interpretation. psu.edu

Table 2: Comparison of X-ray Spectroscopy Techniques for Chromium Analysis This interactive table compares the capabilities of XRF and XPS for analyzing chromium in nitric acid systems.

Feature X-ray Fluorescence (XRF) X-ray Photoelectron Spectroscopy (XPS) Source
Primary Information Elemental Composition (Total Cr) Elemental Composition & Oxidation State spectroscopyonline.comuwo.ca
Analysis Depth Bulk (micrometers to millimeters) Surface (top 1-10 nanometers) spectroscopyonline.compsu.edu
Primary Use Case Quantitative analysis of total Cr in alloys, solutions. Surface chemistry, passivation layers, oxidation state identification. spectroscopyonline.comuwo.ca

| Key Challenge | Matrix effects, background interference, lower sensitivity for trace analysis. | X-ray induced photoreduction of Cr(VI), surface contamination. | epa.govpsu.edu |

Chromatographic Separation Methods for Chromium Species

Chromatographic techniques are essential for the physical separation of different chromium species, most notably Cr(III) and Cr(VI), prior to their detection. This speciation is crucial due to the differing chemical properties of the oxidation states.

Ion Exchange Chromatography (IEC) is a primary method for separating Cr(III) and Cr(VI). The separation is based on the different charges of the chromium species in solution. In nitric acid solutions at room temperature, Cr(III) is predominantly present as the Cr³⁺ cation. nih.gov Cr(VI) exists as an oxyanion, typically chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻).

Anion exchange chromatography is commonly used, where the positively charged functional groups of the resin retain the anionic Cr(VI) species. nih.gov Cr(III) is often strongly retained and can be eluted using a mobile phase containing nitric acid. thermofisher.com Research has shown that a nitric acid concentration of around 0.4 mol/L can be a good compromise for eluting both species from certain anion exchange columns, achieving complete separation in under 150 seconds. thermofisher.com The choice of column is critical; for instance, a Dionex AG-7 anion exchange column has been shown to effectively separate both cationic and anionic species. thermofisher.com In some methods, Cr(III) is complexed with an agent like ethylenediaminetetraacetic acid (EDTA) to form a stable anionic complex, allowing both it and Cr(VI) to be separated on the same anion-exchange column. metrohm.com

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique that, when coupled with a sensitive detector like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), provides a powerful tool for chromium speciation. nih.gov This hyphenated technique, HPLC-ICP-MS, combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS.

Anion exchange columns are frequently used in HPLC systems for chromium speciation. nih.gov The mobile phase composition is critical for achieving good separation without causing interconversion of the chromium species. mdpi.com Mobile phases often consist of a buffer, such as ammonium (B1175870) nitrate, with the pH adjusted. nih.govmdpi.com For example, a mobile phase of ammonium nitrate at pH 7 has been used to separate [Cr(III)-EDTA]⁻ and Cr(VI). nih.gov Another study utilized a mobile phase of 50 mmol L⁻¹ ammonium acetate (B1210297) (pH 6.80) and 2 mmol L⁻¹ 2,6-pyridinedicarboxylic acid (PDCA) to complex Cr(III) and separate it from Cr(VI) on an anion exchange column, achieving detection limits as low as 0.18 µg L⁻¹ for Cr(III) and 0.09 µg L⁻¹ for Cr(VI). jst.go.jp The use of nitric acid in the mobile phase or for pH adjustment is also reported. nih.gov

Table 3: Example HPLC-ICP-MS Conditions for Chromium Speciation This interactive table presents typical experimental conditions for the separation and detection of chromium species using HPLC-ICP-MS. | Parameter | Condition 1 | Condition 2 | Source | | :--- | :--- | :--- | :--- | | Column | Hamilton PRP-X100 Anion Exchange | Agilent Bio WAX Anion Exchange | nih.gov | jst.go.jp | | Mobile Phase | 75 mM HNO₃ (pH=7) | 50 mmol L⁻¹ Ammonium Acetate + 2 mmol L⁻¹ PDCA (pH 6.80) | nih.gov | jst.go.jp | | Flow Rate | 0.8 mL/min | 0.6 mL/min | nih.gov | jst.go.jp | | Species Detected | [Cr(III)-EDTA]⁻, Cr(VI) | Cr(III)-PDCA complex, Cr(VI) | nih.gov | jst.go.jp | | Detection Limit (Cr(III)) | Not specified | 0.18 µg/L | | jst.go.jp | | Detection Limit (Cr(VI)) | Not specified | 0.09 µg/L | | jst.go.jp |

Electrochemical Analysis of Chromium Redox Species

The electrochemical behavior of chromium is complex, with multiple oxidation states accessible. In nitric acid systems, the speciation between the toxic hexavalent chromium (Cr(VI)) and the less harmful trivalent chromium (Cr(III)) is of paramount importance. Electrochemical methods offer a powerful tool for the in-situ analysis of these redox species.

The redox potential of the nitric acid solution significantly influences the stability and interconversion of chromium species. The presence of nitrogen oxides (NOx), such as NO and NO2, which are often generated from the decomposition of nitric acid, can greatly affect the oxidation state of chromium. tandfonline.com Studies have shown that Cr(VI) can be reduced to Cr(III) by bubbling NO2 and NO through the nitric acid solution. tandfonline.com Conversely, the oxidation of Cr(III) to Cr(VI) has been observed to be more likely under boiling nitric acid conditions, which can be attributed to the formation of NOx gas. tandfonline.comtandfonline.com

Cyclic voltammetry (CV) is a widely used technique to study the redox behavior of chromium in nitric acid. For instance, in studies involving stainless steel and nickel alloys in nitric acid, CV has been employed to identify the oxidation of Cr(III) to Cr(VI). jmaterenvironsci.com Anodic peaks in the voltammograms can be ascribed to the electro-oxidation of Cr(III) present in the passive film on the metal surface to soluble Cr(VI) species. jmaterenvironsci.com The potential of this peak is close to the equilibrium potential for the conversion of chromium(III) oxide to chromate. jmaterenvironsci.com

Furthermore, various electrochemical sensors and biosensors have been developed for the sensitive and selective determination of chromium species. nih.gov These sensors often utilize modified electrodes to enhance the electrochemical signal. For example, gold nanoparticle-modified electrodes have been used for the detection of Cr(VI). mdpi.com Flow injection analysis with dual electrochemical detectors has also been reported for the simultaneous determination of Cr(III) and Cr(VI). nih.gov

A study on the redox behavior of chromium in 8 M nitric acid solution demonstrated the influence of boiling on Cr(III) oxidation. The findings are summarized in the table below. tandfonline.comtandfonline.com

Table 1: Oxidation of Cr(III) to Cr(VI) in 8 M Nitric Acid Under Different Conditions

ConditionTemperatureTime (hours)Cr(III) Oxidized to Cr(VI) (%)Reference
Atmospheric-pressure boiling384 K168~20% tandfonline.comtandfonline.com
Reduced-pressure boiling373 KNot specified~3% tandfonline.comtandfonline.com
Non-boiling373 KNot specifiedNot observed tandfonline.com

Sample Preparation and Preconcentration Strategies for Trace Analysis

Accurate determination of trace levels of chromium species in nitric acid systems necessitates effective sample preparation and preconcentration techniques. These steps are crucial to remove interfering matrix components and to increase the analyte concentration to a level amenable to instrumental detection. For solid samples, digestion using concentrated acids is a common preliminary step. A typical procedure involves heating the sample with concentrated nitric acid, sometimes in combination with other acids like hydrochloric acid, to dissolve the chromium compounds. cdc.govinorganicventures.com Microwave-assisted acid digestion is also a widely used technique for this purpose. inorganicventures.comdartmouth.edu

Coprecipitation Techniques for Chromium Separation

Coprecipitation is a valuable technique for the separation and preconcentration of chromium ions from a solution. This method involves the precipitation of a major component (the carrier) from the solution, which carries the trace analyte (chromium) along with it. The choice of the carrier and the precipitation conditions, particularly pH, are critical for selective separation of chromium species.

One reported method involves the speciation of chromium based on the coprecipitation of Cr(III) with dysprosium hydroxide (B78521). researchgate.net In this method, Cr(III) is quantitatively recovered, while the recovery of Cr(VI) is minimal (below 10%), allowing for their separation. researchgate.net Another approach is the precipitation of chromium as a hydroxide using an alkali-precipitating agent like sodium hydroxide. scielo.org.zasaimm.co.za Since chromium is amphoteric, its precipitation as a hydroxide is favorable in the pH range of 6-9. scielo.org.zasaimm.co.za This pH range allows for the separation of chromium from other metal ions like iron(III) and aluminum(III), which precipitate at lower pH values. scielo.org.zasaimm.co.za

The following table presents data from a study on chromium speciation using coprecipitation with dysprosium hydroxide. researchgate.net

Table 2: Recovery of Chromium Species by Coprecipitation with Dysprosium Hydroxide

Chromium SpeciesRecovery (%)Reference
Chromium(III)Quantitative researchgate.net
Chromium(VI)< 10% researchgate.net

Solvent Extraction Methodologies for Specific Chromium Species

Solvent extraction is a widely employed technique for the separation and preconcentration of specific chromium species from aqueous solutions, including nitric acid systems. This method is based on the differential distribution of chromium complexes between an aqueous phase and an immiscible organic solvent. The efficiency of extraction depends on several factors, including the type of organic solvent, the presence of a complexing agent, the pH of the aqueous phase, and the acid concentration.

Trioctylphosphine oxide (TOPO) and Tributyl phosphine (B1218219) oxide (TBPO) are effective extractants for chromium. iaea.orgijiset.com Studies have shown that the extraction of Cr(VI) from nitric acid solutions using these extractants can be partial, while it is more quantitative from hydrochloric and sulfuric acid solutions. iaea.orgijiset.com The extraction behavior is highly dependent on the acid concentration. For instance, with TOPO, the extraction of Cr(VI) from nitric acid is impaired at concentrations higher than 0.1 M. iaea.org

Another approach involves the use of dithiocarbamate (B8719985) reagents, such as ammonium pyrrolidinedithiocarbamate (APDC), for the simultaneous extraction of Cr(III) and Cr(VI). nih.gov By controlling the reaction conditions, such as temperature and reagent concentration, both species can be extracted and subsequently separated and quantified using techniques like high-performance liquid chromatography (HPLC). nih.gov

The table below summarizes the extraction efficiency of Cr(VI) with Tributyl phosphine oxide (TBPO) from different acid media. ijiset.com

Table 3: Extraction of Chromium(VI) with Tributyl Phosphine Oxide (TBPO)

Acid MediumExtraction EfficiencyReference
Hydrochloric AcidNearly quantitative ijiset.com
Sulfuric AcidNearly quantitative ijiset.com
Nitric AcidPartial ijiset.com

Environmental Chemical Fate and Transformation of Chromium in Aqueous and Geochemical Systems

Redox Interconversion of Chromium(III) and Chromium(VI) in Natural Environments

The transformation between Cr(III) and Cr(VI) is a critical process governing the fate of chromium in the environment. yale.edu This redox cycling is influenced by a variety of factors, primarily the redox potential and pH of the surrounding medium, as well as the presence of reducing or oxidizing agents. researchgate.netresearchgate.net

The stability of chromium species is highly dependent on the redox potential (Eh) and pH of the aqueous environment. researchgate.net In general, oxidizing conditions favor the existence of Cr(VI), whereas reducing conditions promote the stability of Cr(III). tandfonline.com The pH modifies the specific ionic forms and the redox potential at which transformations occur. researchgate.netnih.gov

Under acidic conditions, the redox potential for the Cr(VI)/Cr(III) couple is high, which thermodynamically favors the stability of Cr(III). researchgate.net As pH increases, the redox potential decreases, making the oxidation of Cr(III) to Cr(VI) more favorable, especially in alkaline environments. nih.govresearchgate.net However, the oxidation of Cr(III) is a slow process, while the reduction of Cr(VI) is kinetically faster in the presence of reductants. psu.edu

The dominant forms of chromium in water change with pH. Cr(VI) exists as chromic acid (H₂CrO₄) at pH below 1, hydrogen chromate (B82759) (HCrO₄⁻) between pH 1 and 6, and the chromate ion (CrO₄²⁻) at pH above 6. researchgate.netnih.gov Cr(III) exists as the hydrated ion [Cr(H₂O)₆]³⁺ in very acidic solutions. As pH increases, it undergoes hydrolysis to form species such as Cr(OH)²⁺, Cr(OH)₂⁺, and ultimately precipitates as insoluble chromium hydroxide (B78521) [Cr(OH)₃] or chromium oxide (Cr₂O₃) at near-neutral to alkaline pH. tandfonline.comresearchgate.net

Table 1: Influence of pH and Redox Potential on Chromium Speciation

pH Range Redox Condition Dominant Cr(III) Species Dominant Cr(VI) Species Transformation Tendency
< 4 Oxidizing & Reducing Cr³⁺, Cr(OH)²⁺ HCrO₄⁻, Cr₂O₇²⁻ Cr(III) is relatively stable. researchgate.net
4 - 6 Reducing Cr(OH)₂⁺, Cr(OH)₃ HCrO₄⁻, CrO₄²⁻ Reduction of Cr(VI) is favored. researchgate.net
> 6 Reducing Cr(OH)₃ (precipitate) CrO₄²⁻ Cr(III) precipitates, limiting mobility. researchgate.net
> 8 Oxidizing (with Mn-oxides) Cr(OH)₃, Cr(OH)₄⁻ CrO₄²⁻ Oxidation of Cr(III) to Cr(VI) is possible. nih.govresearchgate.net

This table provides a generalized summary of chromium speciation under varying environmental conditions based on established geochemical principles.

The reduction of Cr(VI) to Cr(III) is a crucial natural attenuation process and is significantly mediated by substances present in the environment. ufl.edu Soil organic matter (SOM) is a primary electron donor for this reduction. researchgate.netdesy.de Components of SOM, such as humic acids, fulvic acids, and dissolved organic matter (DOM), contain functional groups like phenols and carboxylic acids that can effectively reduce Cr(VI). rsc.orgnih.gov The reduction rate is often enhanced under acidic conditions. rsc.orgnih.gov However, some research suggests that interactions between Cr(VI) and humic acids can also form stable adducts, which may hinder the reduction process and explain the persistence of Cr(VI) in some organic-rich soils. desy.de

Besides organic matter, several inorganic compounds act as potent reducing agents for Cr(VI). These include:

Ferrous Iron (Fe(II)) : Fe(II), present in various minerals (e.g., magnetite, pyrite) or as a dissolved ion in anoxic waters, is one of the most effective reductants of Cr(VI). ufl.edunih.gov The reaction is rapid and leads to the precipitation of Cr(III) hydroxides, often co-precipitated with ferric iron (Fe(III)) hydroxides. nih.gov

Sulfides : In anaerobic environments, reduced sulfur species like hydrogen sulfide (B99878) (H₂S) can reduce Cr(VI) to Cr(III). researchgate.netnih.gov

Conversely, the oxidation of Cr(III) to Cr(VI) is less common in soils but can occur under specific conditions. The primary oxidizing agents in natural environments are manganese (Mn) oxides (e.g., birnessite). researchgate.netmdpi.com This oxidation process is more significant at higher pH values. researchgate.net

Mobility and Sorption Mechanisms of Chromium Species in Environmental Compartments

The transport of chromium through soil and aquatic systems is largely governed by sorption processes, which are highly dependent on the chromium species involved. yale.educabidigitallibrary.org Cr(VI), existing primarily as an anion (CrO₄²⁻, HCrO₄⁻), is generally much more mobile than Cr(III). desy.decabidigitallibrary.org Cr(III), a cation, is readily adsorbed onto soil particles or precipitates, making it relatively immobile under most pH conditions. tandfonline.comresearchgate.net

The surfaces of soil minerals and organic matter provide sites for chromium adsorption, significantly retarding its movement.

Cr(III) Adsorption : Trivalent chromium is strongly adsorbed by soil components. cabidigitallibrary.orgnjit.edu Its adsorption increases with increasing pH, which is attributed to the decreased competition with protons (H⁺) for binding sites and the formation of hydrolyzed species that bind strongly to negatively charged surfaces of clay minerals (like kaolinite, bentonite, and illite) and organic matter. cabidigitallibrary.orgnjit.eduscispace.com The primary mechanisms are cation exchange and surface complexation with hydroxyl groups on mineral surfaces. cabidigitallibrary.org At pH values above 5.5, precipitation of Cr(OH)₃ becomes the dominant mechanism for immobilization. researchgate.net

Cr(VI) Adsorption : As an anion, Cr(VI) adsorption is favored on positively charged surfaces, which are more common at lower pH. njit.edutandfonline.com Therefore, Cr(VI) adsorption generally decreases as soil pH increases. scispace.comtandfonline.com Iron and aluminum oxides, which have a variable surface charge, are important sorbents for Cr(VI) in acidic soils. tandfonline.com Organic matter can also adsorb Cr(VI), but this interaction is complex and can be coupled with reduction. tandfonline.com Compared to Cr(III), Cr(VI) is weakly sorbed under the slightly acidic to alkaline conditions typical of many soils, leading to its higher mobility. cabidigitallibrary.org

Table 2: Adsorption Characteristics of Chromium Species on Soil Components

Soil Constituent Adsorption of Cr(III) Adsorption of Cr(VI) Governing Factors
Clay Minerals (e.g., Kaolinite, Bentonite) High, increases with pH njit.eduscispace.com Low, decreases with pH njit.edu Cation exchange capacity (CEC), surface charge, pH
Iron/Aluminum Oxides (e.g., Goethite) High, pH-dependent researchgate.net Moderate, highest at low pH tandfonline.com Point of zero charge (PZC), surface hydroxyl groups, pH
Organic Matter (Humus) Very High (complexation) researchgate.netacs.org Variable (adsorption and reduction) desy.detandfonline.com Functional groups (carboxyl, phenolic), pH, redox potential
Sand Very Low njit.edu Very Low njit.edu Low surface area and reactivity

This interactive table summarizes the general adsorption behavior of Cr(III) and Cr(VI) on major soil components.

The formation of soluble complexes can significantly alter the mobility of chromium, particularly Cr(III). nih.govsciopen.com In the presence of certain organic ligands, the transport of Cr(III) can be enhanced. acs.org

Low-molecular-weight organic acids (e.g., citric acid, oxalic acid), which are common in soil environments as root exudates or products of microbial metabolism, can form stable, soluble complexes with Cr(III). nih.govsciopen.com This complexation can prevent Cr(III) from adsorbing to soil particles or precipitating as hydroxides, thereby increasing its mobility and potential to leach into groundwater. sciopen.comnih.gov Similarly, dissolved organic matter (DOM) such as fulvic acids can form strong complexes with Cr(III), keeping it in the dissolved phase. acs.orgnih.gov The structure of these complexes can be mononuclear at low pH and polynuclear at higher pH. acs.orgnih.gov This enhanced mobility due to complexation increases the risk of Cr(III) being transported to environments where it could be oxidized to the more toxic Cr(VI). sciopen.com

Hydrothermal Transformations of Chromium Species in Geochemical Cycles

In high-temperature and high-pressure hydrothermal systems, such as those associated with mid-ocean ridges and volcanic arcs, chromium undergoes transformations that can influence its geochemical cycle. frontiersin.org Fluids in these systems can have temperatures ranging from 500 to 800 °C. geochemicalperspectivesletters.org

Research indicates that high-temperature hydrothermal fluids can contain significantly higher concentrations of chromium than ambient seawater. frontiersin.orgnerc.ac.uk Thermodynamic modeling and experimental data suggest that under the conditions of deep crustal and upper mantle fluids, chromium is more soluble, and its predominant oxidation state is likely Cr(II), while minerals in these settings contain Cr(III). geochemicalperspectivesletters.org This implies that the precipitation of chromium-bearing minerals in these environments is a redox reaction. geochemicalperspectivesletters.org

Theoretical and Computational Investigations of Chromium Iii Nitrate Hydrate and Its Interactions

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the intricate details of the electronic environment and bonding interactions within chromium(III) complexes. These theoretical approaches allow for a detailed analysis of orbitals, charge distribution, and the nature of chemical bonds, which are fundamental to understanding the compound's properties and reactivity.

Density Functional Theory (DFT) Applications for Chromium Complexes

Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic and magnetic properties of transition metal complexes, including those of chromium(III). DFT calculations can predict molecular geometries, vibrational frequencies, and electronic spectra, offering valuable insights into the structure and behavior of these compounds.

However, accurately modeling chromium complexes with DFT presents challenges. For instance, studies on tris-hydroxo bridged chromium dimers have shown that common DFT functionals may fail to predict the correct spin ladder of energy states, while more advanced multiconfigurational methods like CASSCF (Complete Active Space Self-Consistent Field) can provide a more accurate description. nih.govmanchester.ac.uk This highlights the importance of selecting appropriate computational methods and functionals when studying the nuanced electronic structures of chromium compounds.

DFT has been successfully applied to study the electronic structure and optical properties of materials doped with chromium. For example, in studies of chromium-doped cupric oxide (CuO) thin films, DFT calculations have been used to determine the energy band gap and analyze changes in optical absorption upon doping. nih.gov These types of investigations are crucial for designing materials with specific electronic and optical characteristics for applications in areas like photovoltaics.

The structure of the hydrated chromium(III) nitrate (B79036) is characterized by the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, where the chromium ion is octahedrally coordinated by six water molecules. The nitrate ions and additional water molecules of crystallization are located in the crystal lattice. wikipedia.org DFT can be employed to model this coordination environment and understand the interactions between the chromium center and the surrounding ligands.

Key DFT Findings for Chromium(III) Complexes
SystemDFT FunctionalKey FindingReference
Tris-hydroxo bridged chromium dimerB3LYP, PBE, M06, etc.Incorrectly predicts the spin ladder of energy states. nih.govmanchester.ac.uk
Chromium-doped CuON/ADFT calculations revealed changes in the energy band gap and optical absorption upon doping. nih.gov
Monolayer chromium trihalidesLDAConfirms qualitative understandings from the ionic model but differs in quantitative details of hybridization. aps.org

Natural Bond Orbital (NBO) Analysis of Chemical Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the results of quantum chemical calculations into the familiar language of chemical bonding concepts, such as lone pairs, bonds, and antibonds. It provides a detailed picture of the charge transfer and orbital interactions within a molecule.

In the context of chromium(III) complexes, NBO analysis can reveal the nature of the coordination bonds between the chromium ion and its ligands. For instance, in a study of chromium(III) complexes with EDTA-type ligands, NBO analysis showed that the complex anion can be fragmented into two separate units, providing insights into the bonding and stability of these structures. researchgate.net The analysis can quantify the donor-acceptor interactions between the filled orbitals of the ligands (electron donors) and the empty orbitals of the chromium(III) ion (electron acceptor).

The structure of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is the core of chromium(III) nitrate hydrate (B1144303), involves coordinate covalent bonds between the oxygen atoms of the water molecules and the chromium ion. NBO analysis can be used to characterize these Cr-O bonds, determining their polarity and the contributions of the chromium and oxygen atomic orbitals to the bond. Furthermore, it can elucidate the hydrogen bonding network between the coordinated water molecules and the nitrate anions or other water molecules in the crystal lattice.

NBO Analysis of Chromium(III) Complexes
ComplexKey NBO FindingImplicationReference
[Cr(1,3-pd3ap)]⁻The complex anion is fragmented into two separated units.Provides insight into the stability and bonding of the complex. researchgate.net
[Cr(H₂O)₆]³⁺Characterization of Cr-O coordinate bonds.Understanding of bond polarity and orbital contributions.Theoretical Application

Thermodynamic Modeling of Chromium Redox Equilibria in Complex Aqueous Systems

The behavior of chromium(III) nitrate hydrate in aqueous solutions is governed by a complex set of equilibria, including hydrolysis, complexation, and redox reactions. Thermodynamic modeling provides a framework for predicting the speciation of chromium under various conditions of pH, concentration, and the presence of other chemical species.

The dissolution of chromium(III) nitrate in water leads to the formation of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This ion is acidic and undergoes hydrolysis to form various hydroxo complexes, such as [Cr(OH)(H₂O)₅]²⁺ and [Cr(OH)₂(H₂O)₄]⁺, with the extent of hydrolysis increasing with pH. youtube.com Thermodynamic models, incorporating the equilibrium constants for these reactions, can predict the distribution of these species as a function of pH.

In complex aqueous systems, such as those containing other anions like phosphates or carbonates, chromium(III) can form a variety of complexes. Thermodynamic models have been developed to predict the solubility of chromium(III) hydroxide (B78521) in concentrated solutions containing nitrate and phosphate, which is crucial for understanding chromium's behavior in industrial and environmental settings. osti.gov

Thermodynamic parameters such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°) are essential for these models. For the reaction of chromium(III) ion with nitrate ions to form chromium(III) nitrate, these values can be used to assess the spontaneity and energetics of the process. you-iggy.com Experimental studies on the sorption of chromium(III) to various materials have determined thermodynamic parameters like ΔG, ΔH, and ΔS, which indicate that the sorption can be a spontaneous and endothermic process. nih.govutrgv.edu

Thermodynamic Data for Chromium Species
Species/ReactionParameterValueConditionsReference
Cr³⁺ (aq) + 3NO₃⁻ (aq) → Cr(NO₃)₃ (aq)ΔfH°-207.36 kJ·mol⁻¹ (for NO₃⁻)Standard state you-iggy.com
Cr³⁺ (aq) + 3NO₃⁻ (aq) → Cr(NO₃)₃ (aq)ΔfG°-111.25 kJ·mol⁻¹ (for NO₃⁻)Standard state you-iggy.com
Cr³⁺ (aq) + 3NO₃⁻ (aq) → Cr(NO₃)₃ (aq)146.4 J·K⁻¹·mol⁻¹ (for NO₃⁻)Standard state you-iggy.com
Sorption of Cr(III) to Mn₃O₄ΔG-0.9 to -13 kJ/mol4°C - 45°C utrgv.edu
Sorption of Cr(III) to Mn₃O₄ΔH70.6 kJ/molN/A utrgv.edu
Sorption of Cr(III) to Mn₃O₄ΔS267 J/mol·KN/A utrgv.edu

Computational Elucidation of Reaction Mechanisms involving Chromium Species

Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the most likely reaction pathways and understand the factors that control reaction rates and product distributions.

A key reaction involving chromium(III) nitrate hydrate is its thermal decomposition. Studies have shown that this is a complex, multi-stage process. The decomposition of chromium nitrate nonahydrate begins with simultaneous dehydration and condensation of the monomeric units. researchgate.net This is followed by the loss of water and nitric acid, leading to the formation of intermediate oxynitrates. At higher temperatures, these intermediates can undergo further transformations, including the oxidation of Cr(III) to Cr(VI) before the final formation of chromium(III) oxide (Cr₂O₃). researchgate.netresearchgate.net Computational modeling can be used to investigate the structures and stabilities of the proposed intermediates and the energy barriers for each step of the decomposition process.

Chromium(III) nitrate nonahydrate is also used as a starting material in complexation reactions. For example, the reaction between chromium(III) and EDTA (ethylenediaminetetraacetic acid) has been studied kinetically. ub.edu Computational methods can be employed to model the reaction mechanism, including the initial formation of an outer-sphere complex, followed by the stepwise substitution of water ligands by the donor atoms of the EDTA molecule. Such studies can help to explain the observed kinetics and the factors influencing the formation of the final chromium-EDTA complex.

The elucidation of reaction mechanisms through computational methods is becoming increasingly important in various fields of chemistry, from organic synthesis to materials science. rsc.org For chromium chemistry, these approaches provide a deeper understanding of the reactivity of compounds like chromium(III) nitrate hydrate, which is essential for their effective application.

Computationally Studied Reactions Involving Chromium(III) Species
ReactionKey Mechanistic InsightComputational ApproachReference
Thermal decomposition of Cr(NO₃)₃·9H₂OComplex multi-stage process involving dehydration, condensation, and formation of oxynitrate intermediates.Modeling of intermediate structures and reaction pathways. researchgate.netresearchgate.net
Complexation of Cr(III) with EDTAStepwise substitution of water ligands by EDTA donor atoms.Modeling of intermediates and transition states. ub.edu

Q & A

Q. How can the hydration state of chromium(III) sulfate hydrate be experimentally determined?

To characterize the hydration number, use thermogravimetric analysis (TGA) to measure mass loss upon heating, which correlates with water molecule release. Complement this with X-ray diffraction (XRD) to confirm crystal structure changes post-dehydration. For example, chromium(III) sulfate hydrate (Cr₂(SO₄)₃·xH₂O) may exhibit distinct thermal decomposition profiles and lattice parameter shifts depending on hydration state .

Q. What safety protocols are critical when handling nitric acid and chromium compounds in laboratory settings?

  • Personal Protective Equipment (PPE): Use nitrile gloves (0.11 mm thickness) and NIOSH-approved N100/P3 respirators for aerosol protection .
  • Ventilation: Employ fume hoods to mitigate exposure to chromium oxide fumes (from decomposition) and nitric acid vapors .
  • Storage: Store nitric acid in acid-resistant containers away from organic materials; chromium(III) sulfate hydrate should be kept dry to prevent hydrolysis .

Q. How are standardized nitric acid solutions prepared for analytical applications?

Dilute concentrated nitric acid (e.g., 68% w/w) with deionized water under controlled cooling. For example:

  • 1 M Nitric Acid: Add 50 mL concentrated HNO₃ to 450 mL water gradually to avoid exothermic reactions .
  • Validation: Standardize solutions via titration against primary standards (e.g., sodium carbonate) to confirm molarity .

Q. What analytical methods utilize nitric acid for detecting inorganic anions like chloride?

Nitric acid acidifies solutions to prevent carbonate interference. For chloride detection:

  • Add AgNO₃ to form AgCl precipitates. Confirm solubility in NH₄OH to distinguish from other halides .
  • Use nitric acid (1–2% v/v) to dissolve interfering metal oxides in complex matrices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data for nitric acid solutions?

Cross-validate literature values (e.g., pKa, vapor pressure) using high-purity reagents and calorimetric titration . Reference NIST data for HNO₃ (e.g., ΔfH° = -207 kJ/mol) and apply error analysis to identify outliers. Contradictions often arise from impurities or measurement techniques (e.g., conductivity vs. spectroscopy) .

Q. What experimental approaches study nitric acid hydrate phase transitions in polar stratospheric clouds (PSCs)?

  • Cryogenic RAIR Spectroscopy: Analyze thin films of β-nitric acid trihydrate (β-NAT) at 150–200 K to simulate PSC conditions .
  • Reactivity Studies: Expose NAT surfaces to N₂O₅ gas to mimic denitrification pathways, monitoring HNO₃ incorporation via mass spectrometry .

Q. How can response surface methodology optimize nitric acid concentration in synthesis reactions?

Apply Doehlert design to evaluate variables (e.g., acid concentration, pH) in uranium preconcentration. For example:

  • Variables: Concentrated HNO₃ (0.5–2 M), pH (2–6).
  • Output: Maximize recovery efficiency via quadratic models (see Figure 6 in ).

Q. What computational methods model the stability of chromium(III) sulfate hydrate under varying humidity?

Use density functional theory (DFT) to calculate hydration energies and predict lattice stability. Compare with experimental TGA data to validate water-binding sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.